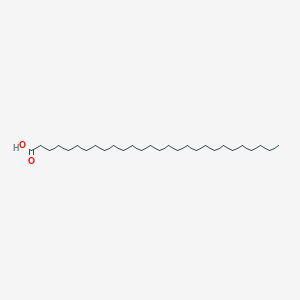

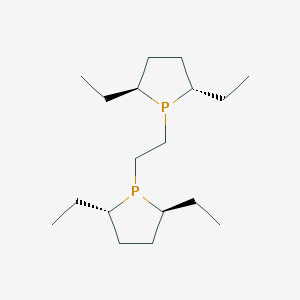

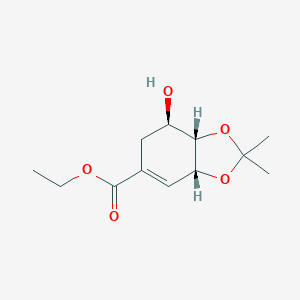

乙基 (3aR,7R,7aS)-7-羟基-2,2-二甲基-3a,6,7,7a-四氢-1,3-苯并二噁杂环-5-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of ethyl carboxylate derivatives involves multiple steps, including reactions like Nenitzescu reaction, O-acylation, nitration, bromination, condensation, and Mannich reaction . The synthesis is often guided by the desired biological activity, as seen in the creation of compounds with anti-hepatitis B virus activities . The overall yields can vary, with one example being 19.3% . The synthesis is confirmed by spectroscopic methods such as IR, NMR, and MS.

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using X-ray crystallography, as seen in the case of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate . The crystal structures provide detailed information about the dihedral angles and the intermolecular interactions that stabilize the crystal packing. Density Functional Theory (DFT) calculations are used to further analyze the molecular structure and predict properties such as bond angles and lengths .

Chemical Reactions Analysis

The reactivity of ethyl carboxylate compounds is studied using various spectroscopic techniques and quantum chemical calculations. For instance, the reactivity descriptors such as Fukui functions, local softnesses, and electrophilicity indices are calculated to determine the reactive sites within the molecule . These analyses help in understanding the charge transfer or charge delocalization in various intra- and intermolecular interactions of the molecular system.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl carboxylate derivatives are evaluated through experimental and theoretical studies. Thermodynamic parameters indicate that the formation of these compounds is often exothermic and spontaneous at room temperature . Spectroscopic properties like UV-Visible, FT-IR, and Mass spectroscopy are used to characterize the compounds. Time-dependent DFT (TD-DFT) is employed to calculate electronic transitions, energy, and oscillator strength, which are crucial for understanding the absorption properties of the compounds .

科学研究应用

酶诱导和异种生物代谢

研究表明,与乙基 (3aR,7R,7aS)-7-羟基-2,2-二甲基-3a,6,7,7a-四氢-1,3-苯并二噁杂环-5-羧酸酯在结构上相关的化合物可以影响细胞色素 P450 酶的活性,细胞色素 P450 酶在药物和异种生物的代谢中起着至关重要的作用。例如,已经观察到 2,2-二甲基-5-叔丁基-1,3-苯并二噁杂环在不与细胞色素 P-450 形成抑制复合物的情况下诱导参与异种生物代谢的某些酶,展示了酶诱导机制的独特分离 (库克和霍奇森,1984 年)。

核受体激活

与乙基化合物在结构上相似的环境污染物,例如 1,1-二氯-2,2-双(对氯苯基)乙烯 (DDE),已被发现通过激活核受体 CAR(组成型雄烷受体)和 PXR(孕烷 X 受体)来诱导细胞色素 P450 酶。这表明该化学类别中的化合物具有与核受体相互作用并调节核受体活性的潜力,影响参与异种生物解毒的基因的表达 (怀德等人,2003 年)。

镇痛特性探索

已经探索了苯并二噁杂环化合物的衍生物的镇痛特性。对 4-羟基-2,2-二氧代-1H-2λ6,1-苯并噻嗪-3-羧酸甲苯酰胺和二甲苯酰胺的研究显示出有希望的镇痛效果,在某些情况下超过了参考药物的镇痛效果。这表明在疼痛管理中具有潜在的治疗应用,突出了苯并二噁杂环衍生物多样化的药理可能性 (乌克兰人等人,2016 年)。

微管形成抑制

苯并二噁杂环已被研究其对生物系统中微管形成的影响。例如,发现一种称为 J2581 的苯并二噁杂环化合物会破坏黑腹果蝇卵巢中的微管装配,暗示了在理解细胞过程或开发靶向微管动力学的新的化学治疗剂方面的潜在应用 (巴拉里诺等人,1991 年)。

属性

IUPAC Name |

ethyl (3aR,7R,7aS)-7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O5/c1-4-15-11(14)7-5-8(13)10-9(6-7)16-12(2,3)17-10/h6,8-10,13H,4-5H2,1-3H3/t8-,9-,10+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDMLLAZCHMXIOO-BBBLOLIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2C(C(C1)O)OC(O2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C[C@@H]2[C@H]([C@@H](C1)O)OC(O2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl (3aR,7R,7aS)-7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。